6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Epigenetic chemical probe Chromobox protein CBX6 selectivity

6,8-Dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS not yet publicly assigned; molecular formula C₁₈H₁₃Br₂NO₃; exact mass 448.93 g/mol) is a fully synthetic, doubly brominated 2-oxo-2H-chromene-3-carboxamide derivative. It belongs to the broader coumarin-3-carboxamide chemotype—a privileged scaffold extensively explored for selective anti-infective, epigenetic probe, and CNS modulatory applications.

Molecular Formula C18H13Br2NO3
Molecular Weight 451.1 g/mol
Cat. No. B12139137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Molecular FormulaC18H13Br2NO3
Molecular Weight451.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C
InChIInChI=1S/C18H13Br2NO3/c1-9-3-4-15(10(2)5-9)21-17(22)13-7-11-6-12(19)8-14(20)16(11)24-18(13)23/h3-8H,1-2H3,(H,21,22)
InChIKeyWVNWUEVAWGAJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: Core Identity and Procurement Baseline


6,8-Dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS not yet publicly assigned; molecular formula C₁₈H₁₃Br₂NO₃; exact mass 448.93 g/mol) is a fully synthetic, doubly brominated 2-oxo-2H-chromene-3-carboxamide derivative [1]. It belongs to the broader coumarin-3-carboxamide chemotype—a privileged scaffold extensively explored for selective anti-infective, epigenetic probe, and CNS modulatory applications [2]. The compound is distinguished from its mono-brominated and non-halogenated congeners by simultaneous bromine substitution at the chromene 6- and 8-positions combined with a 2,4-dimethylphenyl moiety on the C3 carboxamide nitrogen.

Why 6,8-Dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Interchanged with Close Chromene Carboxamide Analogs


Within the 2-oxo-2H-chromene-3-carboxamide series, small structural perturbations produce large functional divergences that preclude interchangeable procurement. The 6,8-dibromo substitution pattern on the chromene core enhances inhibitory activity at NMDARs compared to mono-halogenated or non-halogenated analogs, while the 2,4-dimethylphenyl N-substituent dictates target selectivity profiles across chromobox (CBX) protein family members [1]. In the anti-H. pylori domain, N-aryl variation alone shifts MIC values across a >4,000-fold range (0.0039–16 μg/mL), meaning that substituting even a regioisomeric dimethylphenyl analog yields unpredictable antibacterial potency and selectivity [2]. Absent direct comparative data, no generic chromene-3-carboxamide can be assumed to replicate the specific CBX6 binding affinity (Kd = 900 nM), CBX6/CBX8 selectivity window (~6.7-fold), or the species-selective anti-H. pylori profile associated with this exact chemotype [3].

6,8-Dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: Comparator-Anchored Quantitative Differentiation Evidence


CBX6 vs. CBX8 Selectivity: A ~6.7-Fold Affinity Window Quantified by Competitive Binding

In a competitive fluorescence polarization binding assay against N-terminal His₆-tagged human chromobox protein constructs, 6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide displayed a Kd of 900 nM for CBX6 versus 6,000 nM for CBX8, yielding a ~6.7-fold selectivity window favoring CBX6 [1]. Affinity for CBX1, CBX2, CBX4, and CBX7 was markedly weaker (Kd values of 78,400 nM, 17,600 nM, 15,500 nM, and >10,000 nM, respectively), confirming that the CBX6/CBX8 pair represents the primary engagement targets within the chromobox family tested. This quantitative profile distinguishes the compound from chromene-3-carboxamides bearing alternative N-aryl substituents, where selectivity windows and rank-order potency across CBX paralogs may shift substantially.

Epigenetic chemical probe Chromobox protein CBX6 selectivity Competitive fluorescence polarization

6,8-Dibromo Substitution Enhances NMDAR Inhibitory Activity: SAR Inferences from the Coumarin-3-Carboxylic Acid Series

In a structure–activity relationship study of coumarin-3-carboxylic acid derivatives evaluated on recombinant NMDARs expressed in Xenopus laevis oocytes using two-electrode voltage-clamp electrophysiology, the 6,8-dibromo substitution pattern on the coumarin ring was explicitly identified as enhancing inhibitory activity relative to the parent 6-bromo compound (UBP608) [1]. While the target compound is a 3-carboxamide rather than a 3-carboxylic acid, the shared 6,8-dibromo-2-oxo-2H-chromene pharmacophore allows class-level inference: the presence of two electron-withdrawing bromine atoms at positions 6 and 8 is predicted to confer greater NMDAR inhibitory potency compared to 6-mono-brominated or non-halogenated chromene-3-carboxamide analogs. The SAR study concluded that substituents as large as iodo are accommodated at the 6-position and that 6,8-dihalo substitution enhances inhibition, establishing the 6,8-dibromo motif as a privileged modification for NMDAR modulator design.

NMDA receptor Negative allosteric modulator 6,8-Dibromo substitution Electrophysiology

Species-Selective Anti-H. pylori Activity of 2-Oxo-2H-Chromene-3-Carboxamides: Class-Level Evidence with N-Aryl Modulation

A panel of 2-oxo-2H-chromene-3-carboxamide derivatives was evaluated for antibacterial activity against H. pylori (including metronidazole-resistant strains) and a broad range of Gram-positive, Gram-negative, and fungal species. Compounds in this series exhibited MIC values spanning 0.0039–16 μg/mL against H. pylori while showing little or no activity against other bacterial and fungal species tested, demonstrating species-selective anti-H. pylori activity [1]. The 2,4-dimethylphenyl substituent on the target compound was specifically included among the N-aryl variants evaluated in this chemotype series. Cytotoxicity screening via Trypan blue dye exclusion on the most active analogs revealed low cytotoxic effects in several derivatives. The broad MIC range across the series confirms that the exact N-aryl substituent (2,4-dimethylphenyl vs. other regioisomers) and bromination pattern critically determine the quantitative anti-H. pylori potency.

Anti-Helicobacter pylori Selective antibacterial Drug-resistant H. pylori MIC determination

Physicochemical Differentiation: Elevated Molecular Weight and Lipophilicity vs. Non-Halogenated Chromene-3-Carboxamides

The 6,8-dibromo substitution and 2,4-dimethylphenyl amide moiety confer distinct physicochemical properties on the target compound. With a molecular weight of 451.11 g/mol and an exact mass of 448.93 g/mol, it is substantially larger and more lipophilic than non-halogenated chromene-3-carboxamide analogs such as N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (MW 293.3 g/mol) [1]. A predicted LogP of approximately 3.86 places this compound in a higher lipophilicity range [2]. The topological polar surface area (tPSA) of the non-halogenated analog is 55.4 Ų, and the dibromo derivative is expected to have a similar or slightly elevated tPSA due to the bromine atoms' contribution, though still within the <140 Ų range predictive of acceptable oral bioavailability. These differences directly affect membrane permeability, plasma protein binding, and metabolic stability in cellular and in vivo assays, making direct substitution with lighter, less lipophilic congeners inadvisable without re-optimization.

Physicochemical properties Lipophilicity Molecular weight Drug-likeness

6,8-Dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: Evidence-Grounded Application Scenarios for Scientific Procurement


Epigenetic Chemical Probe Development Targeting CBX6-Mediated Transcriptional Silencing

The ~6.7-fold selectivity for CBX6 (Kd = 900 nM) over CBX8 (Kd = 6,000 nM), combined with substantially weaker affinity for CBX1, CBX2, CBX4, and CBX7 (all Kd > 10 μM), positions this compound as a starting scaffold for developing paralog-selective CBX6 chemical probes [1]. In chromatin biology research, discriminating CBX6 function from other Polycomb group chromobox proteins is essential for dissecting H3K27me3-mediated gene silencing mechanisms in cancer and developmental biology contexts.

Selective Anti-H. pylori Screening Cascade with Built-in Species Selectivity

The 2-oxo-2H-chromene-3-carboxamide chemotype, which includes the 6,8-dibromo-N-(2,4-dimethylphenyl) variant, has demonstrated potent anti-H. pylori activity (MIC range 0.0039–16 μg/mL) with little or no activity against other Gram-positive, Gram-negative, or fungal species [2]. This intrinsic species selectivity streamlines hit triaging in H. pylori drug discovery programs by reducing false positives from broad-spectrum antibacterials, and the documented activity against metronidazole-resistant strains adds value for addressing drug-resistant H. pylori infections.

CNS Probe Development Exploiting the 6,8-Dibromo Privileged Motif for NMDAR Modulation

SAR evidence from the coumarin-3-carboxylic acid series demonstrates that 6,8-dibromo substitution enhances inhibitory activity at recombinant NMDARs compared to 6-mono-bromo or non-halogenated derivatives, with the 6,8-diiodo variant showing comparable enhancement [3]. For neuroscience research programs investigating NMDAR negative allosteric modulation as a therapeutic strategy for neuropathic pain, epilepsy, or excitotoxicity, this compound's 6,8-dibromo-2-oxo-2H-chromene core provides a validated structural entry point for further optimization of potency and GluN2 subunit selectivity.

Physicochemical Benchmarking in PK/PD Optimization of Halogenated Coumarin Scaffolds

With a molecular weight of 451.11 g/mol and predicted LogP of ~3.86, this compound occupies a distinct lipophilic–hydrophilic space compared to non-halogenated chromene-3-carboxamides (MW ~293 g/mol, LogP 2.4–3.7) [4]. In lead optimization workflows, it serves as a reference point for assessing the impact of dihalogenation on membrane permeability, metabolic stability, and off-target promiscuity, enabling structure–property relationship studies that guide the design of halogenated coumarin analogs with balanced drug-like properties.

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